molecular formula C16H10Cl2N2O2 B5833741 5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide

5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide

Cat. No.: B5833741
M. Wt: 333.2 g/mol
InChI Key: ZWMCUQCHIBTBPP-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step often involves a halogenation reaction where a phenyl ring is chlorinated using reagents like chlorine gas or N-chlorosuccinimide.

    Coupling with the pyridine ring: This can be done through a cross-coupling reaction such as the Suzuki or Heck reaction, where the furan ring is coupled with a chloropyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and in-line monitoring systems would be common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the furan ring, using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The chlorophenyl and chloropyridine groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of furan-2-carbinol derivatives.

    Substitution: Formation of substituted phenyl and pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymer matrices to improve their thermal and mechanical properties.

Biology

    Drug Development: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.

    Biochemical Research: It can be used as a probe to study enzyme activities and protein-ligand interactions.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for treating various diseases due to its biological activities.

    Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activities.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating their functions. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)pyrrole-2-carboxamide: Similar structure with a pyrrole ring instead of a furan ring.

    5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)benzofuran-2-carboxamide: Similar structure with a benzofuran ring instead of a furan ring.

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

5-(3-chlorophenyl)-N-(5-chloropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2/c17-11-3-1-2-10(8-11)13-5-6-14(22-13)16(21)20-15-7-4-12(18)9-19-15/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMCUQCHIBTBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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